

Core Mechanism of Action & Quantitative Profile

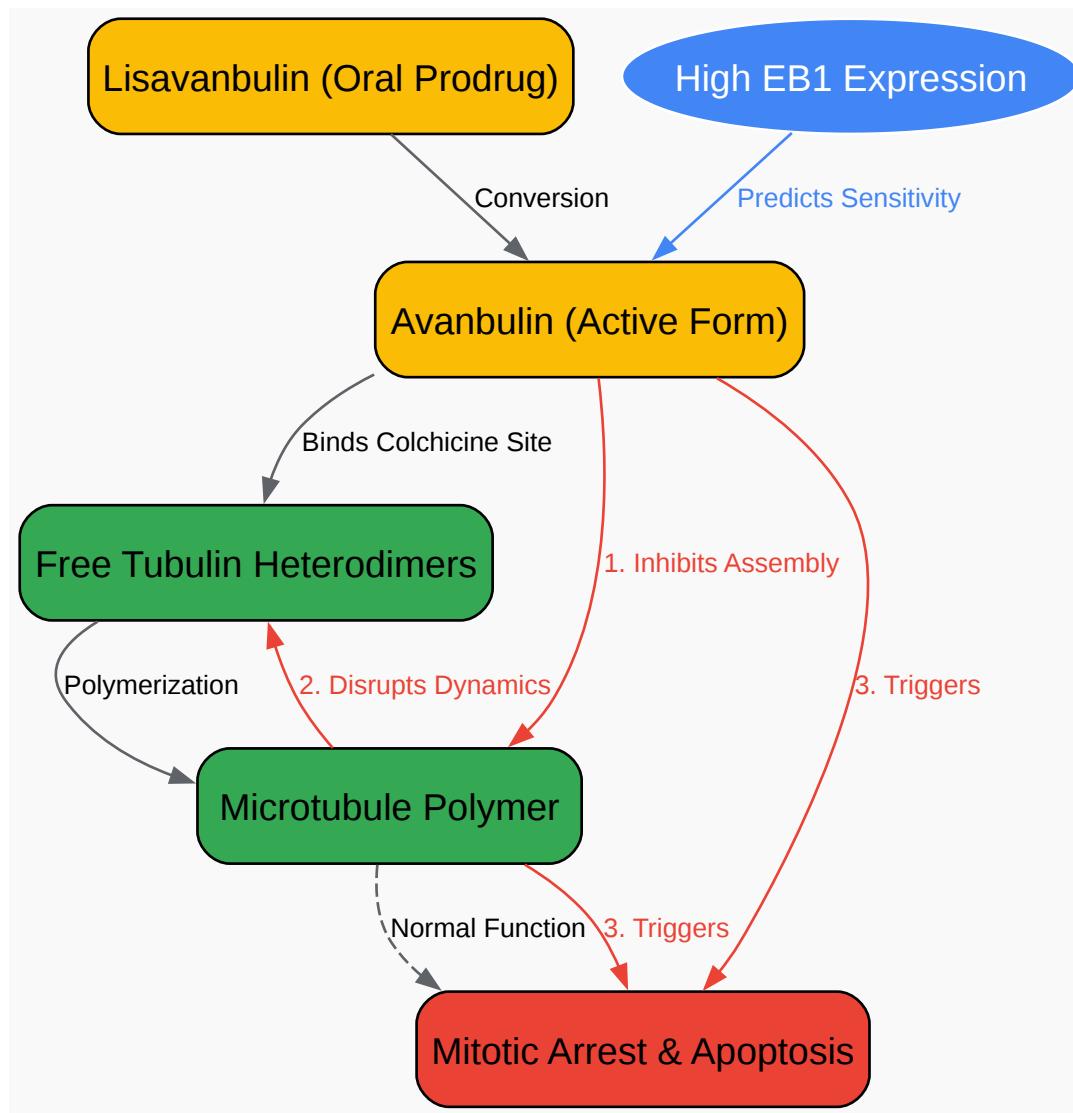
Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Avanbulin

CAS No.: 798577-91-0

[Get Quote](#)

Cat. No.: S548169


Avanbulin (BAL27862) is a synthetic microtubule-targeting agent (MTA). Its mechanism is distinct from taxanes and vinca alkaloids, as it reversibly binds to the **colchicine site** on β -tubulin, inhibiting microtubule formation and disrupting the cytoskeleton. This leads to mitotic arrest and induction of apoptosis [1] [2]. Its prodrug, **lisavanbulin** (BAL101553), is water-soluble and has high oral bioavailability, facilitating clinical development [1].

The table below summarizes key quantitative data for **avanbulin**.

Parameter	Value	Experimental Context	Citation
Tubulin Assembly IC ₅₀	1.4 μ M	Inhibition of tubulin polymerization <i>in vitro</i> at 37°C	[2]
Binding Affinity (K _d)	244 nM	Binding to tubulin, similar to colchicine	[2]
Cytotoxicity (Median IC ₅₀)	13.8 nM	96-hour proliferation assay across 23 solid tumor cell lines	[2]
Apoptosis Induction	~10 nM (IC ₅₀)	Induction in DLBCL cell lines within 24-48 hours	[3]
Clinical MTD (RP2D)	30 mg/day (oral)	Maximum Tolerated Dose/Recommended Phase 2 Dose for daily oral lisavanbulin in patients with brain tumors	[1]

Mechanism of Action and Biomarker

The diagram below illustrates the core mechanism of **avanbulin** and its relationship with the potential biomarker EB1.

Click to download full resolution via product page

*Figure 1: Mechanism of action of **avanbulin/lisavanbulin**.* The orally administered prodrug **lisavanbulin** is converted to the active compound **avanbulin**. **Avanbulin** binds to tubulin dimers at the colchicine-binding site, inhibiting their polymerization into microtubules and disrupting existing microtubule dynamics. This disruption leads to mitotic arrest and ultimately triggers programmed cell death (apoptosis). Evidence

suggests that high expression of the microtubule-associated protein EB1 may predict enhanced tumor sensitivity to this agent [1] [3].

Key Experimental Protocols for Preclinical Research

For researchers aiming to validate the activity of tubulin polymerization inhibitors like **avanbulin**, the following core methodologies are essential.

Tubulin Polymerization Assay *In Vitro*

This is the primary biochemical assay to directly quantify a compound's effect on microtubule dynamics [4].

- **Principle:** The assay monitors the increase in turbidity or fluorescence as purified tubulin polymerizes into microtubules. Inhibitors will reduce the rate and extent of this polymerization.
- **Key Reagents:** Highly purified tubulin (often from mammalian brain), GTP, suitable buffer (e.g., MES or PIPES with glycerol and Mg^{2+}) [4].
- **Procedure:**
 - Prepare a reaction mixture containing tubulin (typically 2-3 mg/mL) and GTP in polymerization buffer.
 - Dispense the mixture into a multi-well plate and pre-incubate at 4°C.
 - Transfer the plate to a pre-warmed spectrophotometer or fluorometer at 37°C to initiate polymerization.
 - Continuously record the absorbance at 350 nm (turbidity) or fluorescence intensity (if using a fluorescent probe) for 60-90 minutes.
 - Include control wells with a known inhibitor (e.g., colchicine) and a promoter (e.g., paclitaxel).
- **Data Analysis:** The resulting polymerization curve allows for qualitative assessment of inhibitory activity and quantitative calculation of IC_{50} values [4].

Cell-Based Cytotoxicity and Apoptosis Assays

These assays determine the functional consequences of tubulin inhibition in live cells.

- **Proliferation/Cytotoxicity (IC_{50} Determination):**
 - **Protocol:** Seed tumor cells in 96-well plates and treat with a concentration gradient of **avanbulin** for 72-96 hours. Cell viability is measured using methods like MTT or MTS assay [2].

- **Output:** Dose-response curves are analyzed to calculate the half-maximal inhibitory concentration (IC₅₀).
- **Apoptosis Analysis:**
 - **Protocol:** Treat cells with **avanbulin** and monitor apoptosis over 24-72 hours using Annexin V staining in a live-cell imaging system (e.g., Incucyte). This allows for real-time tracking of cell death and proliferation [3].
 - **Cell Cycle Analysis:** In parallel, fixed cells can be stained with propidium iodide and analyzed by flow cytometry to confirm accumulation in the G2/M phase [3] [5].

Clinical Translation and Research Considerations

- **Clinical Status:** As of 2025, the prodrug **lisavanbulin** is in Phase 1/2a clinical trials (NCT02490800) for solid tumors and recurrent glioblastoma. The recommended Phase 2 dose for daily oral administration in brain tumor patients is 30 mg [1].
- **Biomarker Strategy:** The microtubule-associated protein **End-Binding Protein 1 (EB1)** has been identified as a potential predictive biomarker. Preclinical and early clinical data suggest that tumors with high EB1 expression may be more sensitive to lisavanbulin, providing a strategy for patient stratification [1] [3].
- **Safety Profile:** In clinical studies, the most common treatment-related adverse events were nausea and fatigue. Dose-limiting toxicities included reversible hyponatremia and neurological effects like confusion and hallucinations at higher doses [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. A phase 1/2a dose-finding study and biomarker assessment of ... [pmc.ncbi.nlm.nih.gov]
2. | inhibitor of Avanbulin | InvivoChem tubulin polymerization [invivochem.com]
3. The microtubule-targeted agent lisavanbulin (BAL101553) shows... [pmc.ncbi.nlm.nih.gov]
4. [sciencedirect.com/topics/medicine-and-dentistry/tubulin](https://www.sciencedirect.com/topics/medicine-and-dentistry/tubulin) ... [sciencedirect.com]

5. The Novel Tubulin Inhibitors Targeting the Colchicine-Binding ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Core Mechanism of Action & Quantitative Profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548169#avanbulin-inhibitor-of-tubulin-polymerization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com